molecular formula C24H18FN3O B2389031 5-(2-fluorobenzyl)-8-methoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 902514-89-0

5-(2-fluorobenzyl)-8-methoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline

Cat. No. B2389031
CAS RN: 902514-89-0
M. Wt: 383.426
InChI Key: LFPWUDIDZDREFE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[4,3-c]quinoline derivatives involves several steps, including Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . The use of palladium catalysts, bis(pinacolato)diboron, and 2,5-difluorobenzyl bromide are some of the reagents and conditions used in the synthesis process .


Molecular Structure Analysis

The molecular structure of 5-(2-fluorobenzyl)-8-methoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline is characterized by a pyrazolo[4,3-c]quinoline core with a fluorobenzyl group at the 5-position, a methoxy group at the 8-position, and a phenyl group at the 3-position .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[4,3-c]quinoline derivatives are diverse and can include cross-coupling reactions with alkyl Grignard reagents, transformations of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles, and oxidative dehydrogenation to afford quinolines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(2-fluorobenzyl)-8-methoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline include a molecular formula of C24H18FN3O and a molecular weight of 383.426. Further details about its physical and chemical properties are not available in the search results.

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, pyrazolo[4,3-c]quinoline derivatives have been studied as TRK inhibitors . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .

Future Directions

The future directions for research on this compound could involve further exploration of its potential as a TRK inhibitor . Additionally, the synthesis methods could be optimized, and the compound could be studied for other potential biological activities.

properties

IUPAC Name

5-[(2-fluorophenyl)methyl]-8-methoxy-3-phenylpyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3O/c1-29-18-11-12-22-19(13-18)24-20(23(26-27-24)16-7-3-2-4-8-16)15-28(22)14-17-9-5-6-10-21(17)25/h2-13,15H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPWUDIDZDREFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=CC=C4)CC5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-fluorobenzyl)-8-methoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline

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